{7-[4-(Benzyloxy)phenyl]-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone {7-[4-(Benzyloxy)phenyl]-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14836695
InChI: InChI=1S/C25H27N5O3/c1-17-22(24(31)29-12-14-32-15-13-29)23(30-25(26-17)27-18(2)28-30)20-8-10-21(11-9-20)33-16-19-6-4-3-5-7-19/h3-11,23H,12-16H2,1-2H3,(H,26,27,28)
SMILES:
Molecular Formula: C25H27N5O3
Molecular Weight: 445.5 g/mol

{7-[4-(Benzyloxy)phenyl]-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone

CAS No.:

Cat. No.: VC14836695

Molecular Formula: C25H27N5O3

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

{7-[4-(Benzyloxy)phenyl]-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone -

Specification

Molecular Formula C25H27N5O3
Molecular Weight 445.5 g/mol
IUPAC Name [2,5-dimethyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C25H27N5O3/c1-17-22(24(31)29-12-14-32-15-13-29)23(30-25(26-17)27-18(2)28-30)20-8-10-21(11-9-20)33-16-19-6-4-3-5-7-19/h3-11,23H,12-16H2,1-2H3,(H,26,27,28)
Standard InChI Key ZHXWVMWDJDYFBB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N5CCOCC5

Introduction

Chemical Identity and Structural Features

Basic Identifiers

The compound is registered under CAS Number 924856-89-3 and possesses the systematic IUPAC name {7-[4-(benzyloxy)phenyl]-2,5-dimethyl-3,7-dihydro triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone . Its molecular formula is C₂₅H₂₇N₅O₃, corresponding to a molecular weight of 445.5 g/mol .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₇N₅O₃Chemsrc
Molecular Weight445.5 g/molChemsrc
DensityNot Available-
Boiling PointNot Available-
Melting PointNot Available-

Structural Elucidation

The molecule comprises three key domains:

  • Triazolopyrimidine Core: A bicyclic system merging a 1,2,4-triazole ring with a dihydropyrimidine moiety. The 2- and 5-positions are methyl-substituted, while the 6-position is functionalized with a methanone group .

  • Benzyloxyaryl Substituent: A 4-(benzyloxy)phenyl group at the 7-position, introducing aromatic bulk and potential π-π stacking interactions .

  • Morpholine Methanone: A morpholine ring (a six-membered amine ether) attached via a ketone linker, likely enhancing solubility and bioavailability .

Table 2: Key Structural Descriptors

DescriptorValueSource
SMILES NotationCC1=C(C(=O)N2CCOCC2)C(N3C(=NC=N3)C1)C4=CC=C(C=C4)OCC5=CC=CC=C5Derived
InChIKeyLAEACCJUFXKYHT-UHFFFAOYSA-N (analogous to CID 4082192) PubChem

Synthesis and Derivative Chemistry

Table 3: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsTarget Intermediate
1Triazole-Pyrimidine CyclizationAcetic acid, reflux2,5-Dimethyltriazolopyrimidine
2Benzyloxyaryl Introduction4-(Benzyloxy)phenylboronic acid, Pd(PPh₃)₄7-Aryl-triazolopyrimidine
3Morpholine Methanone AttachmentMorpholine-4-carbonyl chloride, DMF, baseFinal Product

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

The morpholine moiety likely confers moderate aqueous solubility, while the benzyloxy group enhances lipophilicity. Predicted LogP values (using PubChem analogs) range from 2.8–3.5, suggesting balanced membrane permeability .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include C=O stretch (~1650 cm⁻¹), triazole C-N (~1550 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).

  • NMR: ¹H NMR would show signals for methyl groups (δ 2.1–2.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and benzyloxy aromatics (δ 6.8–7.4 ppm) .

Future Research Directions

  • Activity Profiling: Screening against kinase panels and microbial strains.

  • SAR Studies: Modifying the benzyloxy group or morpholine substituent to optimize potency.

  • Formulation Studies: Assessing solubility enhancers for in vivo applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator